molecular formula C8H19P B1583508 2,4,4-TRIMETHYLPENTYLPHOSPHINE CAS No. 82164-75-8

2,4,4-TRIMETHYLPENTYLPHOSPHINE

Cat. No.: B1583508
CAS No.: 82164-75-8
M. Wt: 146.21 g/mol
InChI Key: WKUJXKQEUURINH-UHFFFAOYSA-N
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Description

2,4,4-TRIMETHYLPENTYLPHOSPHINE, also known as this compound, is an organophosphorus compound with the molecular formula C8H19P. This compound is characterized by the presence of a phosphine group (PH3) attached to a 2,4,4-trimethylpentyl group. It is a colorless liquid that is sensitive to air and has a flash point of -17°C .

Biochemical Analysis

Biochemical Properties

Phosphine, (2,4,4-trimethylpentyl)-, plays a significant role in biochemical reactions, particularly as a ligand for metal ions. It interacts with various enzymes and proteins, facilitating the formation of metal complexes. These interactions are crucial for catalytic processes, such as asymmetric hydrogenation and nucleophilic addition reactions . The compound’s ability to form stable complexes with metal ions makes it valuable in biochemical analysis and industrial applications.

Cellular Effects

Phosphine, (2,4,4-trimethylpentyl)-, influences various cellular processes by interacting with metal ions and enzymes within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the availability and activity of metal ions. These interactions can lead to changes in cellular function, including alterations in enzyme activity and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of phosphine, (2,4,4-trimethylpentyl)-, involves its ability to bind to metal ions and form stable complexes. This binding can inhibit or activate enzymes, depending on the specific metal ion and enzyme involved. Additionally, the compound can influence gene expression by modulating the activity of metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphine, (2,4,4-trimethylpentyl)-, can change over time due to its stability and degradation. The compound is relatively stable at room temperature but may decompose at higher temperatures . Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods.

Dosage Effects in Animal Models

The effects of phosphine, (2,4,4-trimethylpentyl)-, in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects may be observed at very high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

Phosphine, (2,4,4-trimethylpentyl)-, is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors that regulate the availability and activity of metal ions within the cell. These interactions can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, phosphine, (2,4,4-trimethylpentyl)-, is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function within different cellular compartments .

Subcellular Localization

Phosphine, (2,4,4-trimethylpentyl)-, is localized within specific subcellular compartments, where it exerts its effects on enzyme activity and gene expression. Targeting signals and post-translational modifications may direct the compound to particular organelles, enhancing its specificity and efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphine, (2,4,4-trimethylpentyl)-, involves the reaction of sodium hypophosphite with diisobutylene in the presence of a photoinitiator such as acetone. The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of phosphine, (2,4,4-trimethylpentyl)-, can be achieved by using hydrogen phosphide as a byproduct in the sodium hypophosphite production process. The hydrogen phosphide is subjected to alkaline cleaning and freeze-drying to remove water. It is then pumped into a high-pressure reaction kettle containing diisobutylene and an initiator, where it undergoes a free radical addition reaction to form the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4,4-TRIMETHYLPENTYLPHOSPHINE, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted organophosphorus compounds. These products have various applications in different fields .

Scientific Research Applications

2,4,4-TRIMETHYLPENTYLPHOSPHINE, has several scientific research applications:

Comparison with Similar Compounds

2,4,4-TRIMETHYLPENTYLPHOSPHINE, can be compared with other similar compounds such as:

The uniqueness of phosphine, (2,4,4-trimethylpentyl)-, lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

2,4,4-trimethylpentylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19P/c1-7(6-9)5-8(2,3)4/h7H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUJXKQEUURINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868644
Record name Phosphine, (2,4,4-trimethylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82164-75-8
Record name (2,4,4-Trimethylpentyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82164-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, (2,4,4-trimethylpentyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082164758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, (2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphine, (2,4,4-trimethylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of the (2,4,4-trimethylpentyl) group influence the reactivity of phosphine oxide radicals?

A1: The research by [, ] highlights the impact of substituents on the reactivity of phosphinoyl radicals. Comparing (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO) and bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide (BAPO), both containing the (2,4,4-trimethylpentyl) group, reveals that steric hindrance plays a significant role. The diphenylphosphinoyl radical derived from TMDPO exhibits higher reactivity towards methyl methacrylate compared to the more sterically hindered 2,6-dimethoxybenzoyl-2,4,4-trimethylpentylphosphinoyl radical derived from BAPO. This suggests that the bulky (2,4,4-trimethylpentyl) group can hinder the approach of reactant molecules, impacting reaction rates.

Q2: Can 2-Mercaptothioxanthone enhance the photoinitiation efficiency of acylphosphine oxides containing the (2,4,4-trimethylpentyl) group?

A2: Yes, the study by [] demonstrates that 2-Mercaptothioxanthone (TX-SH) significantly enhances the photoinitiation efficiencies of both TMDPO and BAPO, both containing the (2,4,4-trimethylpentyl) group. TX-SH acts as a triplet sensitizer, absorbing light and transferring energy to the acylphosphine oxides, promoting their cleavage into reactive radicals. Additionally, the thiol functionality of TX-SH mitigates oxygen inhibition, further improving polymerization yields.

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